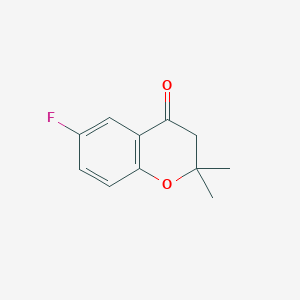

6-Fluoro-2,2-dimethylchroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJMDEXLUJRBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453826 | |

| Record name | 6-FLUORO-2,2-DIMETHYL-4-CHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105799-73-3 | |

| Record name | 6-FLUORO-2,2-DIMETHYL-4-CHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 6 Fluoro 2,2 Dimethylchroman 4 One

Direct Synthesis Approaches to 6-Fluoro-2,2-dimethylchroman-4-one

The direct synthesis of the this compound core is primarily achieved through methods that construct the heterocyclic ring system onto a pre-fluorinated aromatic precursor. This approach ensures precise control over the fluorine atom's position.

Cyclization Reactions for Chroman-4-one Ring Formation

The formation of the chroman-4-one ring is typically accomplished via an intramolecular cyclization reaction. A common and effective strategy is the acid-catalyzed intramolecular Friedel-Crafts acylation. masterorganicchemistry.comorganic-chemistry.org This process begins with the reaction of 4-fluorophenol (B42351) with 3,3-dimethylacrylic acid or its corresponding acyl chloride. The resulting intermediate, 3-(4-fluorophenoxy)-3-methylbutanoic acid, is then treated with a strong acid catalyst to induce ring closure.

A variety of acid catalysts can be employed for this cyclization, with polyphosphoric acid (PPA) and methanesulfonic acid (MSA) being common choices. masterorganicchemistry.com The reaction involves the formation of an acylium ion electrophile which is attacked by the activated aromatic ring, leading to the formation of the six-membered heterocyclic ring. masterorganicchemistry.com

Table 1: Representative Conditions for Friedel-Crafts Acylation in Chromanone Synthesis

| Starting Materials | Catalyst/Reagent | General Conditions | Product |

|---|---|---|---|

| 4-Fluorophenol + 3,3-Dimethylacrylic acid | Polyphosphoric Acid (PPA) | Heating | This compound |

| Substituted Phenols + 3-Methylbut-2-enoic acid | Zinc chloride / Phosphorus oxychloride | Heating | Substituted 2,2-Dimethyl-4-chromanones researchgate.net |

| 3-(4-fluorophenoxy)-3-methylbutanoyl chloride | AlCl3 | Inert solvent (e.g., CS2, CH2Cl2) | This compound |

An alternative route involves a base-catalyzed condensation. For instance, a method analogous to the synthesis of the corresponding 6-hydroxy derivative can be applied. chemicalbook.com This would involve the reaction of 2-hydroxy-5-fluoroacetophenone with acetone in the presence of a base like piperidine, which proceeds through an aldol-type condensation followed by an intramolecular oxa-Michael addition to furnish the final chromanone ring. chemicalbook.comnih.gov

Regioselective Fluorination Strategies at the C-6 Position

Achieving regioselective fluorination directly on a pre-formed 2,2-dimethylchroman-4-one (B181875) ring at the C-6 position is a significant synthetic challenge. The directing effects of the existing functional groups—the ortho,para-directing ether oxygen and the meta-directing carbonyl group—complicate selective electrophilic substitution. Anodic fluorination techniques have been reported for chromanone derivatives, but these methods have shown selectivity for the C-2 position, not the aromatic ring. nih.gov

Consequently, the most effective and widely adopted strategy for synthesizing this compound is to utilize a starting material that already contains the fluorine atom at the desired position. epo.org 4-Fluorophenol is the ideal and most common precursor, as its use ensures that the fluorine is unequivocally positioned at the C-6 position of the final chromanone product following the cyclization reactions described in section 2.1.1. While various electrophilic fluorinating agents like Selectfluor™ are available for creating C-F bonds, their application to an unsubstituted chromanone for selective C-6 fluorination is not a preferred synthetic route due to the high potential for forming a mixture of constitutional isomers. rsc.org

Derivatization Strategies Utilizing the this compound Core

The this compound scaffold provides several reactive sites that can be targeted for further chemical modification to generate a library of derivatives. These modifications can be focused on the C-4 carbonyl group, the aromatic ring, or the gem-dimethyl moiety at C-2.

Modifications at the C-4 Carbonyl Group

The carbonyl group at the C-4 position behaves as a typical ketone and is amenable to a range of standard chemical transformations. A primary and well-documented reaction is its reduction to a secondary alcohol.

Reduction: The C-4 ketone can be readily reduced to the corresponding 6-fluoro-2,2-dimethylchroman-4-ol. This transformation is commonly achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. researchgate.net

It is noteworthy that for certain series of chroman-4-one derivatives, the integrity of the C-4 carbonyl group has been found to be crucial for biological activity, with modifications leading to a significant loss of potency. nih.gov

Other potential modifications, based on standard ketone chemistry, include:

Wittig Reaction: Conversion of the carbonyl to an alkene (an exocyclic double bond at C-4) using a phosphorus ylide.

Grignard and Organolithium Reactions: Nucleophilic addition to form tertiary alcohols at the C-4 position.

Formation of Imines and Related Derivatives: Condensation with primary amines to form imines, or with hydroxylamine and hydrazines to form oximes and hydrazones, respectively.

Table 2: Potential Transformations at the C-4 Carbonyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol (C-4-OH) |

| Wittig Reaction | Ph₃P=CR₂ | Alkene (C=CR₂) |

| Grignard Addition | R-MgBr | Tertiary Alcohol (C-4(OH)R) |

| Reductive Amination | R-NH₂, NaBH₃CN | Amine (C-4-NHR) |

Substitutions on the Aromatic Ring System (excluding C-6)

Further functionalization of the aromatic A-ring can be achieved through electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.orgyoutube.com The regiochemical outcome of such reactions on the this compound core is governed by the combined directing effects of the existing substituents: the ether oxygen (activating, ortho/para-directing), the C-6 fluorine (deactivating, ortho/para-directing), and the C-4 carbonyl (deactivating, meta-directing).

The available positions for substitution are C-5, C-7, and C-8.

Position C-5: This position is ortho to the strongly activating ether oxygen and meta to the deactivating carbonyl group, making it a highly probable site for electrophilic attack.

Position C-7: This site is para to the activating ether oxygen but ortho to the deactivating fluorine. It is also subject to deactivation from the carbonyl group.

Position C-8: This position is ortho to the activating ether oxygen but is generally less favored than the C-5 position.

Therefore, electrophilic substitution is most likely to occur at the C-5 position. Common EAS reactions include nitration and halogenation. For example, nitration can typically be achieved using a mixture of nitric acid and sulfuric acid. google.com Bromination can be carried out using reagents such as bromine in the presence of hydrogen peroxide or a Lewis acid. google.com

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-6-fluoro-2,2-dimethylchroman-4-one |

| Bromination | Br₂ / FeBr₃ or H₂O₂ | 5-Bromo-6-fluoro-2,2-dimethylchroman-4-one |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl-6-fluoro-2,2-dimethylchroman-4-one |

Transformations at the C-2 Gem-Dimethyl Moiety

The gem-dimethyl group at the C-2 position is composed of strong, non-polar C-C and C-H sigma bonds, rendering it chemically inert under most reaction conditions. NMR studies on substituted 2,2-dimethylchroman-4-one derivatives show no significant substituent effect on the chemical shifts of these methyl groups, indicating their electronic isolation from the rest of the molecule. mdpi.com

Direct functionalization of these methyl groups is exceptionally challenging and would likely require harsh, high-energy conditions, such as those involving radical initiators. Such conditions would lack selectivity and could lead to undesired side reactions, including the decomposition of the heterocyclic ring. The scientific literature on chromanone chemistry overwhelmingly focuses on functionalization at other, more reactive sites. nih.govrsc.org While there are reports of C-2 methylation on chromanone-2-carboxylate systems, these substrates are structurally distinct and the reactions are not applicable to the gem-dimethyl moiety. researchgate.net Therefore, the C-2 gem-dimethyl group is generally considered a non-reactive site for derivatization in the this compound core.

Modern Synthetic Techniques and Catalysis in Chroman-4-one Chemistry

Recent advancements in synthetic organic chemistry have provided a host of powerful tools for the construction of complex heterocyclic systems like chroman-4-ones. These methods often offer improvements in terms of yield, selectivity, reaction conditions, and environmental impact over classical synthetic routes. rsc.orgresearchgate.net Key areas of innovation include the development of reactions that proceed without transition metal catalysts, the use of microwave irradiation to accelerate reaction times, the design of elegant cascade reactions that form multiple bonds in a single operation, and the application of multicomponent strategies to rapidly build molecular complexity. rsc.orgmdpi.commdpi.com

The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry, as it can reduce cost, toxicity, and purification challenges. Several metal-free strategies have been successfully applied to the synthesis of the chroman-4-one core.

One innovative approach involves electrochemically induced synthesis, which uses electric current to drive reactions, obviating the need for chemical oxidants or catalysts. proquest.com This has been applied to the synthesis of 2-substituted chroman-4-ones through the decarboxylative functionalization of chromone-3-carboxylic acids. proquest.com Another prominent metal-free strategy relies on the generation of radicals using inexpensive and readily available oxidants like potassium persulfate (K₂S₂O₈) or ammonium persulfate ((NH₄)₂S₂O₈). beilstein-journals.orgmdpi.com For instance, a convenient method for synthesizing ester-containing chroman-4-ones involves a cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates, mediated by (NH₄)₂S₂O₈. mdpi.com Similarly, a variety of phosphonate-functionalized chroman-4-ones have been prepared from 2-(allyloxy)benzaldehydes and diphenylphosphine oxides using K₂S₂O₈ as the oxidant. beilstein-journals.org

Visible-light photoredox catalysis has also emerged as a powerful tool for forging new bonds under metal-free conditions. rsc.orgnih.gov This technique has been used to achieve the synthesis of 3-(arylmethyl)chroman-4-ones via a photoredox-neutral alkene acylarylation with cyanoarenes. nih.gov Furthermore, a practical method for generating sulfone-functionalized chroman-4-ones involves the selective intramolecular radical cyclization of arylsulfinic acids with o-(allyloxy)arylaldehydes, initiated by visible light without any external photocatalyst. rsc.org

| Methodology | Reactants | Key Reagents/Conditions | Product Type | Citation |

| Electrochemical Synthesis | Chromone-3-carboxylic acids, N-(acyloxy)phthalimides | Electric current, reductant | 2-Substituted-chroman-4-ones | proquest.com |

| Radical Cascade Annulation | 2-(Allyloxy)arylaldehydes, Oxalates | (NH₄)₂S₂O₈, DMSO/H₂O, 90 °C | Ester-containing chroman-4-ones | mdpi.com |

| Radical Phosphinoylation | 2-(Allyloxy)benzaldehydes, Diphenylphosphine oxides | K₂S₂O₈, DMSO/H₂O | Phosphinoyl-chroman-4-ones | beilstein-journals.org |

| Visible-Light Acylarylation | Alkenoic acids, Cyanoarenes | 3DPAFIPN (photocatalyst), Blue LED | 3-(Arylmethyl)chroman-4-ones | nih.gov |

| Visible-Light Radical Cyclization | o-(Allyloxy)arylaldehydes, Arylsulfinic acids | Visible light (no external photocatalyst) | Sulfone-functionalized chroman-4-ones | rsc.org |

Microwave irradiation has become a popular technique in organic synthesis for its ability to dramatically reduce reaction times, improve yields, and enhance reaction efficiency compared to conventional heating methods. nih.gov This is achieved through the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

This technology has been effectively applied to the synthesis of chroman-4-one derivatives. For example, a base-mediated aldol (B89426) condensation between 2'-hydroxyacetophenones and various aldehydes has been performed under microwave irradiation to produce a range of substituted chroman-4-ones, which were evaluated as inhibitors of the SIRT2 enzyme. mdpi.comacs.org The use of microwaves in this context significantly accelerates the synthesis. acs.org Another application involves the biscyclization of dicarboxylic acids in the presence of polyphosphoric acid (PPA) under microwave exposure to selectively form tricyclic chromanone systems. ijcce.ac.ir

The benefits of microwave assistance are not limited to the formation of the chroman-4-one ring itself but also extend to the synthesis of related heterocyclic structures. Multicomponent reactions to form 2-amino-4H-chromene derivatives have been achieved under solvent-free microwave conditions, highlighting the green chemistry advantages of this approach. ajgreenchem.com The synthesis of thiazolidin-4-one derivatives incorporating a chromene moiety has also been successfully carried out using microwave irradiation, demonstrating the versatility of this heating method for creating complex, multi-scaffold molecules. nih.govmdpi.com

| Reaction Type | Starting Materials | Conditions | Time (Microwave) | Time (Conventional) | Citation |

| Aldol Condensation | 2'-Hydroxyacetophenones, Aldehydes | Base-mediated | Not specified | Not specified | mdpi.comacs.org |

| Biscyclization | Dicarboxylic acids | Polyphosphoric acid | Minutes | Not specified | ijcce.ac.ir |

| Multicomponent Synthesis | Aldehydes, Malononitrile, Naphthol | FeTiO₃ catalyst, Solvent-free | Short | Not specified | ajgreenchem.com |

| Thiazolidinone Synthesis | Hydrazinyl-chromen-2-one, Benzaldehyde, Thioglycolic acid | Glacial AcOH, DMF | 8-10 min | 4-7 hours | mdpi.com |

Cascade reactions, which involve two or more bond-forming transformations within a single synthetic operation, represent a highly efficient strategy for building complex molecules from simple precursors. mdpi.comrsc.org When these cascades are initiated by a radical species, they can enable unique and powerful transformations for constructing the chroman-4-one skeleton.

A common and effective approach involves the use of 2-(allyloxy)arylaldehydes as substrates. An in-situ generated radical can add to the aldehyde, which then undergoes an intramolecular cyclization onto the tethered alkene. mdpi.comrsc.org This strategy has been used to synthesize a variety of functionalized chroman-4-ones. For example, the reaction can be triggered by alkoxycarbonyl radicals (generated from oxalates) mdpi.com, sulfone radicals (from arylsulfinic acids) rsc.org, or acyl radicals (from aroyl chlorides) nih.gov to introduce ester, sulfone, or ketone functionalities, respectively, at the 3-position. The process typically involves the formation of new C-C and C-O bonds in a tandem sequence.

Photocatalysis has also enabled novel radical annulation approaches. A (4+2) radical annulation has been developed for the construction of chroman frameworks from N-hydroxyphthalimide esters and electron-deficient olefins. nih.gov This method is complementary to traditional Diels-Alder reactions and provides access to a wide range of valuable chroman structures under mild conditions. nih.gov These radical cascade methods are valued for their high functional group tolerance and their ability to rapidly generate molecular complexity. researchgate.net

| Reaction Type | Radical Precursor | Substrate | Key Conditions | Product Functionality | Citation |

| Cascade Annulation | Oxalates | 2-(Allyloxy)arylaldehydes | (NH₄)₂S₂O₈ | Ester | mdpi.com |

| (4+2) Radical Annulation | N-Hydroxyphthalimide esters | Electron-deficient olefins | Organo-photoredox catalyst | Diverse chromans | nih.gov |

| Cascade Radical Cyclization | Arylsulfinic acids | o-(Allyloxy)arylaldehydes | Visible light | Sulfone | rsc.org |

| Cascade Cyclization-Coupling | Aldehydes | 2-(Allyloxy)arylaldehydes | TBHP, K₂S₂O₈ | Phosphonate, Azide, Hydroxy | rsc.org |

| Cascade Radical Cyclization | Aroyl chlorides | 2-(Allyloxy)-benzaldehydes | Visible light, photoredox catalyst | 1,4-Diketone | nih.gov |

| Cascade Aryldifluoromethylation | gem-Difluoroarylacetic acids | 2-Allyloxybenzaldehydes | Silver promoter | Aryldifluoromethyl | mdpi.com |

Multicomponent reactions (MCRs) are convergent, one-pot processes where three or more starting materials react to form a product that incorporates most or all of the atoms of the reactants. nih.gov This approach is highly valued for its efficiency, atom economy, and its ability to rapidly generate libraries of complex molecules from simple building blocks. nih.govmdpi.com

While many MCRs focus on building heterocyclic systems from acyclic precursors, they are also pivotal in the derivatization of existing core structures like chroman-4-one. A notable example is the use of 6-fluoro-4-chromanone in a Bucherer–Bergs reaction, a classic MCR. nih.gov In this synthesis, 6-fluoro-4-chromanone reacts with potassium cyanide and ammonium carbonate in a one-pot process to form a hydantoin intermediate, which is a key step in the synthesis of Sorbinil, an aldose reductase inhibitor. nih.gov

The principles of MCRs have also been applied to the synthesis of the closely related 2-amino-4H-chromene scaffold. In a green and efficient method, a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and a naphthol can be catalyzed by magnetic ilmenite (FeTiO₃) under solvent-free microwave conditions to produce various chromene derivatives. ajgreenchem.com Furthermore, highly complex bipyrimidine derivatives can be constructed from 3-formylchromones, amidine hydrochlorides, and ethyl 2-(pyridine-2-yl)acetate derivatives in a multi-component cascade reaction. rsc.org These examples underscore the power of MCR strategies to efficiently build molecular complexity either by forming the chroman ring system or by using it as a scaffold for further elaboration.

| Reaction Name/Type | Component 1 | Component 2 | Component 3 | Resulting Structure | Citation |

| Bucherer–Bergs Reaction | 6-Fluoro-4-chromanone | Potassium cyanide | Ammonium carbonate | Hydantoin derivative (Sorbinil precursor) | nih.gov |

| Three-Component Condensation | Aromatic aldehyde | Malononitrile | α- or β-Naphthol | 2-Amino-4H-chromene derivative | ajgreenchem.com |

| Multi-component Cascade | 3-Formylchromone | Amidine hydrochloride | Ethyl 2-(pyridine-2-yl)acetate | Bipyrimidine derivative | rsc.org |

Structure Activity Relationship Sar Investigations of 6 Fluoro 2,2 Dimethylchroman 4 One Derivatives

Impact of Fluorine Substitution at C-6 on Molecular Interactions

The introduction of a fluorine atom at the C-6 position of the chroman-4-one core is a key determinant of biological activity, primarily through its potent electronic and steric effects. Fluorine's high electronegativity makes it a strong electron-withdrawing group via induction, which can significantly alter the electronic properties of the aromatic ring. nih.gov This electron-withdrawing nature is often favorable for biological activity. For instance, in studies on sirtuin 2 (SIRT2) inhibitors, chroman-4-ones with electron-withdrawing groups on the aromatic ring were found to be more potent than electron-rich analogues. acs.org

The ability of fluorine to participate in non-covalent interactions, such as halogen bonding, is another crucial factor. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair on a nitrogen or oxygen atom in a biological target. acs.org In a homology model of SIRT2, a related compound with a chlorine atom at the C-6 position was shown to form a halogen bond with the backbone carbonyl of a histidine residue (His187). acs.org Given fluorine's ability to form similar, albeit generally weaker, halogen bonds, the C-6 fluoro substituent can provide an additional point of interaction, enhancing binding affinity and specificity for the target protein. nih.gov

Furthermore, substituting hydrogen with fluorine can block sites of metabolic attack, thereby increasing the metabolic stability and bioavailability of the compound. nih.gov The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, meaning it can replace hydrogen without causing significant steric hindrance, while profoundly altering the molecule's electronic landscape. nih.gov Research on fluorinated isoflavanones as aromatase inhibitors suggests that fluorine substituents can enhance interactions with the enzyme through hydrogen bonding or hydrophobic interactions. nih.gov

Role of the 2,2-Dimethyl Moiety in Biological Recognition

The gem-dimethyl group at the C-2 position, a feature found in many natural products, plays a significant role in biological recognition through conformational and steric effects. nih.gov This moiety is not merely a passive structural element; it actively influences the molecule's three-dimensional shape and its interaction with biological targets.

One of the most important contributions of the gem-dimethyl group is the Thorpe-Ingold effect, where the presence of two substituents on the same carbon atom restricts bond angles and rotational freedom. nih.gov This conformational constraint can lock the pyran ring into a specific "bioactive conformation," reducing the entropic penalty upon binding to a receptor. By pre-organizing the molecule into a shape that is complementary to the binding site, the gem-dimethyl group can lead to higher potency and selectivity. nih.gov

Additionally, the two methyl groups can engage in favorable van der Waals interactions within hydrophobic pockets of a target protein, further contributing to binding affinity. nih.gov The presence of the 2,2-dimethyl group also provides steric bulk that can shield adjacent parts of the molecule from enzymatic degradation, thus improving metabolic stability. nih.gov In some contexts, this group can induce symmetry into what would otherwise be a chiral center, simplifying synthesis and structure-activity relationship (SAR) studies. nih.gov

However, the size of substituents at the C-2 position is critical. Studies on SIRT2 inhibitors have shown that while an alkyl chain is necessary, excessively bulky groups directly connected to the C-2 position can diminish the inhibitory effect. acs.org For example, an n-propyl or n-pentyl group at C-2 was found to be more effective than a bulkier isopropyl group. acs.org This suggests that the 2,2-dimethyl group offers a balance, providing beneficial conformational rigidity and hydrophobic interactions without creating detrimental steric clashes in the binding site.

Influence of Remote Substituents on the Aromatic and Pyran Ring Systems

Specifically, the presence of larger, electron-withdrawing groups at both the C-6 and C-8 positions was found to be favorable for SIRT2 inhibition. The unsubstituted 2-pentylchroman-4-one, for instance, lost all inhibitory activity, highlighting the necessity of aromatic substituents. acs.org A lead compound, 8-bromo-6-chloro-2-pentylchroman-4-one, showed excellent inhibition, and its interaction model revealed that the C-8 bromide is situated in a hydrophobic pocket surrounded by several amino acid residues. acs.org This indicates that remote substituents on the aromatic ring directly participate in binding and can be optimized to enhance hydrophobic interactions.

Substituents on the pyran ring also have a significant impact. The carbonyl group at C-4 is crucial for activity in many chroman-4-one derivatives. Modification or reduction of this ketone to a hydroxyl group leads to a significant loss of inhibitory activity against SIRT2, suggesting that the carbonyl oxygen is a key hydrogen bond acceptor. acs.org Furthermore, introducing substituents at the C-3 position, such as in the case of isoflavanones (3-phenylchroman-4-ones), can introduce new interaction points and has been explored for developing aromatase inhibitors. nih.gov

The electronic interplay between these remote substituents and the core structure is complex. Electron-withdrawing groups on the aromatic ring can influence the reactivity of the pyran ring and vice-versa, fine-tuning the molecule for optimal interaction with its biological target.

Table 1: Effect of Aromatic Ring Substituents on SIRT2 Inhibition Data derived from studies on 2-pentylchroman-4-one derivatives.

| C-6 Substituent | C-8 Substituent | Relative Potency | Rationale |

| H | H | Inactive | Aromatic substituents are essential for activity. acs.org |

| Cl | Br | High | Electron-withdrawing groups enhance activity; C-8 bromo group fits into a hydrophobic pocket. acs.org |

| H | Br | Moderate | C-8 substitution provides some activity, but C-6 is also important. acs.org |

| F | H | Potent (Predicted) | Fluorine is a strong electron-withdrawing group, expected to enhance activity. nih.govacs.org |

Conformational Analysis and Stereochemical Implications for Activity

While 6-Fluoro-2,2-dimethylchroman-4-one itself is an achiral molecule, the introduction of substituents on the pyran ring or the replacement of one of the C-2 methyl groups can create stereocenters, making stereochemistry a critical factor for biological activity. The dihydropyran ring of the chroman-4-one scaffold is not planar and typically adopts a half-chair or sofa conformation. The specific conformation and the orientation of substituents are dictated by the substitution pattern, which in turn determines how the molecule fits into a chiral protein binding site. mdpi.com

The stereochemistry at the C-2 position is particularly important. Studies on chiral 2-substituted chromanes have shown a direct correlation between the absolute configuration at C-2, the resulting helicity (P or M) of the dihydropyran ring, and the molecule's specific optical rotation. mdpi.com This relationship underscores how a single stereocenter can govern the entire three-dimensional shape of the heterocyclic system. For many biologically active chromanes, such as the antihypertensive drug nebivolol, which is built from a 6-fluoro-chroman precursor, the precise stereochemistry is essential for its therapeutic effect. nih.gov

The synthesis of specific stereoisomers often requires sophisticated asymmetric synthesis techniques. For example, in the synthesis of a related natural product, Sharpless asymmetric dihydroxylation was used to create cis-diols across the C3-C4 positions of a chromane (B1220400) ring, and the Mitsunobu reaction was employed to invert the stereochemistry at one center to achieve the desired trans-configuration. acs.org The distinct biological activities of the resulting stereoisomers confirm that target proteins can differentiate between subtle differences in the spatial arrangement of atoms.

Even though the parent compound is achiral due to the C-2 gem-dimethyl group, this group locks the pyran ring into a preferred conformation. Any modification that introduces chirality, for instance at C-3, would result in diastereomers with potentially very different biological profiles, as the relative orientation of the substituents would be fixed by the rigid ring system. Therefore, controlling the stereochemistry is a pivotal aspect in the design of potent and selective chroman-4-one-based therapeutic agents. nih.gov

Table 2: Stereochemical Considerations for Chroman-4-one Derivatives

| Position of Chirality | Implication | Example |

| C-2 | Creates enantiomers (e.g., if one methyl is replaced). Dictates pyran ring helicity and overall conformation. mdpi.com | (S)- and (R)-6-Fluorochroman-2-carboxylic acids show different biological properties. mdpi.com |

| C-3 | Creates diastereomers in combination with a chiral C-2, or enantiomers if C-2 is achiral. | Introduction of a hydroxyl group at C-3 in 2,2-dimethylchromane leads to distinct stereoisomers with different activities. acs.org |

| C-2 and C-3 | Results in four possible stereoisomers (RR, SS, RS, SR), each with a unique 3D structure and potential for distinct biological activity. | Asymmetric synthesis of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane yielded four stereoisomers with different properties. acs.org |

Molecular Mechanisms and Biological Target Engagement of 6 Fluoro 2,2 Dimethylchroman 4 One Analogues

Enzyme Inhibition Profiles and Kinetic Characterization

Chroman-4-one analogues have been identified as potent inhibitors of several key enzymes. The nature and position of substituents on the chroman-4-one core are critical in determining the potency and selectivity of this inhibition.

Pteridine (B1203161) Reductase 1 (PTR1) Modulation in Parasitic Systems

Pteridine Reductase 1 (PTR1) is a crucial enzyme in trypanosomatid parasites, such as Trypanosoma brucei and Leishmania major, the causative agents of African trypanosomiasis and leishmaniasis, respectively. nih.gov As this enzyme is absent in humans, it represents a prime target for the development of anti-parasitic drugs. nih.gov

Research has shown that the chroman-4-one scaffold is a promising starting point for developing PTR1 inhibitors. nih.gov Analogues have been synthesized and evaluated against PTR1 from both T. brucei (TbPTR1) and L. major (LmPTR1). nih.govnih.gov Crystallographic studies of these enzyme-inhibitor complexes have elucidated the binding mechanisms. The chroman-4-one scaffold typically engages in a π-sandwich interaction with a phenylalanine residue (Phe113) and the nicotinamide (B372718) portion of the NADP+ cofactor. nih.gov Key interactions that stabilize the complex include hydrogen bonds between the carbonyl group at position 4 of the chroman-4-one and an arginine residue (Arg17) in the active site. Furthermore, a hydroxyl group at position 6 can form hydrogen bonds with the phosphate (B84403) group of NADP+ and a serine residue (Ser111), highlighting the importance of substitution at this position for binding affinity. nih.gov One such chroman-4-one analogue demonstrated activity against both the PTR1 enzymes and the parasites themselves, with a favorable selectivity index. nih.gov

Table 1: Interaction of Chroman-4-one Analogues with Parasitic PTR1

| Feature | Description | Reference |

|---|---|---|

| Target Enzymes | Trypanosoma brucei PTR1 (TbPTR1), Leishmania major PTR1 (LmPTR1) | nih.gov |

| Binding Mode | π-sandwich interaction with Phe113 and NADP+ | nih.gov |

| Key H-Bonds | Carbonyl at C4 with Arg17; Hydroxyl at C6 with NADP+ and Ser111 | nih.gov |

| Significance | Provides a basis for structure-based design of new anti-parasitic agents. | nih.govnih.gov |

Sirtuin (Sirt2) Enzyme Inhibition

Sirtuins are a class of NAD+-dependent deacetylases involved in various cellular processes, and their dysregulation is linked to aging-related diseases like neurodegenerative disorders and cancer. nih.gov Sirtuin 2 (SIRT2) has emerged as a particularly interesting therapeutic target. nih.gov

A series of substituted chroman-4-one derivatives has been developed and assessed as SIRT2 inhibitors. nih.govdocumentsdelivered.com These studies revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for potent inhibition. nih.gov Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for activity. nih.govresearchgate.net For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC₅₀ value in the low micromolar range (1.5 µM). nih.govdocumentsdelivered.com Another potent inhibitor was 8-bromo-6-chloro-2-pentylchroman-4-one. researchgate.net In contrast, the unsubstituted 2-pentylchroman-4-one showed no inhibitory activity, confirming the necessity of substituents on the aromatic ring for SIRT2 inhibition. nih.gov These compounds exhibit high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3, making them valuable lead structures for developing novel and selective SIRT2 inhibitors. nih.govnih.gov

Table 2: SIRT2 Inhibition by Substituted Chroman-4-one Analogues

| Compound | Substitution Pattern | SIRT2 IC₅₀ | Selectivity | Reference |

|---|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 2-pentyl, 6-bromo, 8-bromo | 1.5 µM | Selective over SIRT1, SIRT3 | nih.gov |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 2-pentyl, 6-chloro, 8-bromo | 1.5 µM | Not specified | researchgate.net |

Cholinergic Enzyme (Acetylcholinesterase, Butyrylcholinesterase) Modulation

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govmdpi.com Inhibitors of these enzymes are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov

Derivatives based on chroman and related chalcone (B49325) scaffolds have been investigated for their ability to modulate these enzymes. nih.govresearchgate.net Studies on fluoro-chalcone derivatives showed that the position of the fluorine atom significantly influences activity and selectivity. mdpi.com Specifically, 4-fluoro substitution on the chalcone framework was associated with higher selectivity for AChE over BChE. mdpi.com In one study, a 2'-hydroxychalcone (B22705) analogue was identified as a potent AChE inhibitor (IC₅₀: 3.3 µM) with high selectivity (>30-fold) over BChE. nih.govresearchgate.net Molecular modeling suggested these inhibitors can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govresearchgate.net Furthermore, in a series of 7-amino-7,8-dihydro-4H-chromenone derivatives, a compound featuring a 4-fluorobenzyloxy substituent was identified as a potent BChE inhibitor. nih.gov

Monoamine Oxidase (MAO-A/B) Modulatory Studies

Monoamine oxidases A and B (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576). ucl.ac.uknih.gov MAO-B inhibitors are of particular interest for treating neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease, as MAO-B activity is elevated in the brains of patients. ucl.ac.uknih.gov

The chroman-4-one scaffold has proven to be a versatile template for developing MAO inhibitors. semanticscholar.org Halogenated flavones, which contain a chromone (B188151) core, have been designed as selective MAO-B inhibitors. nih.gov Fluorinated flavones, in particular, displayed potent MAO-B inhibition, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov In other work, 5-hydroxy-2-methyl-chroman-4-one, isolated from a fungus, was found to be a selective and reversible competitive inhibitor of human MAO-B with an IC₅₀ of 3.23 µM, which was about four times more potent than its inhibition of MAO-A. nih.gov Docking studies suggested this selectivity arises from a hydrogen bond interaction with a cysteine residue (Cys172) in the MAO-B active site, an interaction absent in MAO-A. nih.gov Additionally, hybrid molecules combining a chromanone structure with other pharmacophores have been created, resulting in potent dual inhibitors of both MAO-B and AChE. ucl.ac.uk

Table 3: MAO-B Inhibition by Chroman-4-one and Flavone Analogues

| Compound Class | Key Findings | IC₅₀ (MAO-B) | Selectivity (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| Fluorinated Flavones | Potent, selective MAO-B inhibition | 16 to 74 nM (for most potent) | High selectivity for MAO-B | nih.gov |

| 5-hydroxy-2-methyl-chroman-4-one | Reversible, competitive inhibitor | 3.23 µM | ~4-fold selective for MAO-B | nih.gov |

Neuroreceptor Ligand Binding and Functional Modulation

Beyond enzyme inhibition, chroman-4-one related structures and their bioisosteres have been explored for their ability to bind to and modulate G-protein coupled receptors (GPCRs), such as dopamine receptors, which are critical targets for neuropsychiatric disorders.

Dopamine Receptor (D2, D3) Interactions

Dopamine receptors, particularly the D2 and D3 subtypes, are implicated in the pathophysiology of schizophrenia, addiction, and Parkinson's disease. nih.govmdpi.com The development of ligands with high affinity and selectivity for the D3 receptor (D3R) over the closely related D2 receptor (D2R) is a significant goal in medicinal chemistry. nih.gov

While direct studies on 6-fluoro-2,2-dimethylchroman-4-one are limited in this area, research on related pharmacophores highlights the importance of specific structural motifs for D3R affinity. For instance, in a series of tetrahydroisoquinoline-based D3R antagonists, a 4-fluorophenyl analogue demonstrated strong D3R affinity (Ki = 4.4 nM) and excellent selectivity over D2R. nih.gov Docking studies revealed that the selectivity is driven by interactions between the arylamide "tail" of the ligand and the extracellular loop 2 (ECL2) of the D3R, an interaction not observed with the D2R. nih.gov The study of various fluoro-dopamine analogues has also contributed to understanding the structure-activity relationships at these receptors. nih.gov This indicates that a fluoro-substituted aromatic ring, a feature of the titular compound, is a well-tolerated and often beneficial moiety for achieving high-affinity binding to dopamine receptors.

Serotonin (B10506) Receptor (5-HT1A, 5-HT2A, 5-HT2C) Interactions

Analogues of this compound have been investigated for their potential to modulate serotonergic systems, which are crucial in the regulation of mood, cognition, and various physiological processes. The interactions with 5-HT1A, 5-HT2A, and 5-HT2C receptors are of particular interest due to their roles in neuropsychiatric disorders.

Research into structurally related compounds suggests that the nature and position of halogen substituents on heterocyclic scaffolds can significantly influence affinity and selectivity for 5-HT receptor subtypes. For instance, studies on aplysinopsin derivatives have shown that a 6-fluoro substituent on an indole (B1671886) ring favors interactions with 5-HT2A receptors over 5-HT2C receptors. nih.gov Conversely, the presence of a 6-chloro or 6-bromo group tends to enhance selectivity for the 5-HT2C receptor. nih.gov This suggests that the 6-fluoro substitution in the chroman-4-one scaffold could confer a degree of selectivity for the 5-HT2A receptor.

Furthermore, the affinity of ligands for the high-affinity agonist state of both 5-HT2A and 5-HT2C receptors has been shown to be highly correlated with their intrinsic activities. nih.gov This implies that compounds demonstrating high-affinity binding are likely to be functionally active at these receptors. While direct binding data for this compound is not extensively available, the known pharmacology of related fluorinated compounds and chroman derivatives provides a strong rationale for their investigation as modulators of serotonin receptors. For example, certain 3-aminochroman derivatives have been synthesized and evaluated for their dual affinity for the 5-HT1A receptor and the serotonin transporter, indicating that the chroman nucleus can serve as a scaffold for ligands targeting the serotonergic system. drugbank.com

The table below summarizes the influence of halogen substitution on the selectivity of related indole-based compounds for 5-HT receptor subtypes, which may provide insights into the potential properties of this compound analogues.

| Halogen Substituent | Preferred 5-HT Receptor Subtype Interaction |

| 6-Fluoro | 5-HT2A over 5-HT2C nih.gov |

| 6-Chloro | 5-HT2C over 5-HT2A nih.gov |

| 6-Bromo | 5-HT2C over 5-HT2A nih.gov |

Alpha-1 (α1) Adrenergic Receptor Modulation

Alpha-1 (α1) adrenergic receptors, which are G-protein coupled receptors, play a critical role in the sympathetic nervous system, primarily mediating smooth muscle contraction. nih.gov Antagonists of these receptors, known as alpha-blockers, induce vasodilation and are utilized in the management of hypertension and benign prostatic hyperplasia. cvpharmacology.comwikipedia.org The mechanism of action involves the inhibition of norepinephrine (B1679862) binding to the α1-receptors on vascular smooth muscle. cvpharmacology.com

While direct evidence of this compound analogues modulating α1-adrenergic receptors is limited, the structural features of the chroman-4-one scaffold may allow for interactions with these receptors. The effect of fluorination on the adrenergic activity of catecholamines is well-documented. For example, fluorination at different positions of norepinephrine can significantly alter its selectivity for alpha and beta-adrenergic receptors. This highlights the potential for the 6-fluoro substituent in the chroman-4-one ring to influence binding and activity at α1-adrenergic receptors. The specific nature of this modulation, whether agonistic or antagonistic, would require dedicated pharmacological evaluation.

Histamine (B1213489) H1 Receptor Interactions

The histamine H1 receptor is a G-protein coupled receptor involved in allergic and inflammatory responses. nih.gov Antihistamines, which act as inverse agonists at the H1 receptor, are widely used to alleviate allergy symptoms. nih.gov The binding of these antagonists typically occurs within a deep hydrophobic pocket of the receptor. nih.gov

There is currently a lack of specific research detailing the interactions between this compound analogues and the histamine H1 receptor. However, the lipophilic nature of the chroman-4-one scaffold could potentially facilitate entry into the hydrophobic binding pocket of the H1 receptor. The presence and position of the fluorine atom could further influence binding affinity and selectivity. Given the broad pharmacological profile of chroman-4-one derivatives, investigating their potential as H1 receptor modulators is a plausible area for future research. Studies have shown that combinatorial targeting of histamine receptors, such as H1 and H2, can be an effective therapeutic strategy in certain inflammatory diseases. nih.gov

Modulation of Ion Channels, with a focus on KATP Channels

ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and electrical excitability in various tissues. These channels are composed of a pore-forming Kir6.x subunit and a regulatory sulfonylurea receptor (SURx) subunit. frontiersin.org Openers of KATP channels have therapeutic applications, for instance, in the treatment of hypoglycemia by regulating insulin (B600854) secretion. mdpi.com

While the direct modulation of KATP channels by this compound has not been reported, the study of other small molecules provides insights into potential mechanisms. For example, the novel KATP channel opener, CL-705G, was identified through computational docking screens of a potential agonist binding pocket within the Kir6.2 subunit. frontiersin.org This suggests that direct interaction with the pore-forming subunit is a viable mechanism for channel activation. The chroman-4-one scaffold, with its specific stereochemistry and substituent pattern, could potentially interact with such binding sites on KATP channel subunits. Further investigation is required to determine if these analogues can modulate KATP channel activity and through which specific subunits or binding sites.

Investigation of Anti-Proliferative Mechanisms in Cellular Models

Chroman-4-one derivatives have demonstrated notable anti-proliferative activity against various cancer cell lines. nih.gov The mechanisms underlying this activity are multifaceted and appear to be influenced by the specific structural features of the analogues.

Studies on a series of flavanone (B1672756)/chromanone derivatives have revealed that their cytotoxic effects can be attributed to the induction of autophagy and apoptosis in colon cancer cells. mdpi.com For some derivatives, the anti-proliferative potency, with IC50 values in the low micromolar range, was linked to their ability to induce the accumulation of autophagolysosomes. mdpi.com The decision between an autophagic or apoptotic cell death pathway was found to be cell-line-dependent for certain compounds. mdpi.com

The this compound scaffold, as a member of the broader chromanone class, is anticipated to share these anti-proliferative properties. The fluorine substitution may enhance this activity, a phenomenon observed in other classes of anti-cancer agents like fluoroquinolones, which have shown cytotoxic activity against various tumor cells. nih.gov The potential of these compounds to induce apoptosis is further supported by findings that related compounds can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins.

The table below presents the anti-proliferative activity of selected flavanone/chromanone derivatives against different colon cancer cell lines, illustrating the potential of this chemical class.

| Compound Type | Cell Line | IC50 Range (µM) | Primary Mechanism |

| Flavanone/Chromanone Derivatives | Colon Cancer | ~8–30 | Autophagy/Apoptosis Induction mdpi.com |

| Flavanone/Chromanone Derivatives | Colon Cancer | ~70–210 | Cytotoxic Effects mdpi.com |

Antimicrobial and Antiparasitic Mechanism-Based Studies

The chroman-4-one scaffold has been identified as a promising framework for the development of novel antimicrobial and antiparasitic agents. researchgate.net

In the context of antiparasitic activity, chroman-4-one analogues have been shown to target pteridine reductase-1 (PTR1), an essential enzyme in trypanosomatid parasites such as Trypanosoma brucei and Leishmania. researchgate.net Inhibition of PTR1 disrupts the parasite's folate metabolism, leading to cell death. The interaction with the enzyme's active site involves hydrogen bonding and hydrophobic interactions, where the chroman-4-one core plays a key structural role. researchgate.net

Regarding antimicrobial activity, derivatives of chroman-4-one have exhibited activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The mechanisms are believed to involve the disruption of microbial cellular processes. For instance, spiro-chromanone derivatives have been synthesized and shown to possess significant antimicrobial properties. nih.gov The introduction of a fluorine atom, as seen in fluoroquinolones, is a well-established strategy to enhance antimicrobial potency. Therefore, the this compound scaffold is a promising candidate for further development of antimicrobial agents.

Computational and Theoretical Investigations of 6 Fluoro 2,2 Dimethylchroman 4 One

Quantum Chemical Calculations (DFT) for Reaction Pathway Elucidation and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 6-Fluoro-2,2-dimethylchroman-4-one. These methods allow for the detailed investigation of reaction mechanisms and the prediction of electronic properties that govern the molecule's reactivity.

DFT calculations are employed to map out potential energy surfaces for chemical reactions involving the chromanone scaffold. This helps in elucidating complex reaction pathways, such as the cyclization of chalcone (B49325) precursors to form the flavanone (B1672756) core, a structure closely related to chroman-4-ones. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can predict the most favorable reaction pathways. researchgate.net For instance, studies on similar structures have used DFT with functionals like M06-2X to model reaction mechanisms, such as intramolecular Michael additions, which are relevant for the synthesis of chroman-4-one derivatives. researchgate.net Such calculations can decipher complex reaction cascades, including those initiated by radicals, providing a molecule-level understanding that is difficult to obtain experimentally. researchgate.net

Furthermore, DFT is used to determine key electronic properties. The Molecular Electrostatic Potential (MEP) is a powerful tool derived from DFT that visualizes the charge distribution across the molecule. mdpi.com The MEP map identifies electrophilic (positive potential) and nucleophilic (negative potential) regions, offering insights into how the molecule will interact with other reagents or biological targets. mdpi.com Other calculated electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity and have been successfully calculated for various bioactive compounds to understand their interaction mechanisms. pusan.ac.kr

Table 1: Key Electronic Properties Calculable via DFT This table is illustrative and represents typical data obtained from DFT calculations for organic molecules.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; relates to reactivity with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; relates to reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and the ability to engage in dipole-dipole interactions. |

| MEP | Molecular Electrostatic Potential. | Maps electron density to identify sites for electrophilic and nucleophilic attack. mdpi.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery and helps to understand the basis of a compound's potential biological activity. pusan.ac.krnih.gov

The process involves placing the ligand into the binding site of a target protein and evaluating the interaction energy for numerous possible conformations. nih.gov The results are ranked based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy value typically indicates a more stable and favorable interaction. pusan.ac.krnih.gov

For a compound like this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: Crucial for specificity and strong binding.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.

Van der Waals Forces: General attractive or repulsive forces.

Pi-Alkyl or Pi-Pi Stacking: Interactions involving aromatic rings. pusan.ac.kr

Visual analysis of the docked poses reveals which amino acid residues in the target's active site are key for binding. nih.gov This information is invaluable for structure-activity relationship (SAR) studies, guiding the chemical modification of the chromanone scaffold to enhance binding affinity and selectivity for a specific target. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into the conformational flexibility of the ligand and the protein, as well as the stability of their complex. nih.govnih.gov

Starting from the best-docked pose obtained from docking simulations, an MD simulation is run for a specific duration (e.g., nanoseconds). nih.gov The stability of the complex is then assessed by analyzing several parameters throughout the simulation:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms from their initial position. A low and stable RMSD value over time suggests the complex is stable. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values point to more flexible regions of the protein. nih.gov

Radius of Gyration (Rg): Measures the compactness of the protein structure. A stable Rg suggests the protein is not unfolding. nih.gov

Binding Free Energy: More rigorous calculations, like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can be performed on MD trajectories to provide a more accurate estimate of the binding affinity. nih.gov

These simulations can confirm whether the initial binding pose is maintained and can reveal conformational changes in the protein or ligand upon binding, which might be essential for biological function. nih.gov

Table 2: Typical Output from MD Simulation Analysis This table is illustrative of the data generated from MD simulations to assess complex stability.

| Parameter | Metric | Interpretation |

| RMSD | Low, stable value (e.g., < 0.5 Å) | The ligand-protein complex remains in a stable conformation throughout the simulation. nih.gov |

| RMSF | Peaks at specific residue ranges | Identifies flexible loops or regions of the protein that may be involved in ligand entry or conformational changes. nih.gov |

| Hydrogen Bonds | Number of H-bonds over time | A consistently high number of hydrogen bonds indicates a stable interaction. |

| Binding Free Energy | e.g., kcal/mol | A quantitative estimate of the binding strength, corroborating docking scores. nih.gov |

In Silico Screening and Predictive Modeling for Synthetic Routes and Biological Activity

Computational approaches are also pivotal in the early stages of research, from planning synthesis to predicting biological relevance.

Predictive Modeling for Synthetic Routes: Theoretical calculations can be used to screen potential synthetic pathways before any experiments are conducted in the lab. nih.govresearchgate.net This "in silico screening" involves using methods like DFT to analyze the feasibility of proposed reactions. nih.gov For a related compound, 2,6-dimethylchroman-4-one, researchers used DFT to evaluate several proposed synthetic routes, including SNAr and Michael reactions. The calculations correctly predicted that only the Michael reaction would be successful, a finding that was later confirmed by experiments, which achieved a high yield. nih.govresearchgate.net This demonstrates that theoretical calculations can save significant time and resources by narrowing down the number of experiments needed to develop novel synthetic routes. nih.gov

In Silico Screening and Predictive Modeling for Biological Activity: Computational screening is a cornerstone of modern drug discovery. Large chemical databases can be virtually screened against a biological target using molecular docking to identify potential "hits". pusan.ac.kr For chromanone derivatives, which are known to possess a wide range of biological activities including anticancer and antimicrobial properties, these methods are particularly useful. mdpi.comnih.govmdpi.com

Pharmacophore modeling is another ligand-based approach where a 3D model of the essential chemical features required for biological activity is created. pusan.ac.kr This model is then used as a filter to search for new compounds, including novel chromanone structures, that fit the required features. Following virtual screening, predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often applied to filter out compounds with poor drug-like characteristics, ensuring that resources are focused on the most promising candidates. pusan.ac.kr

Advanced Research Perspectives and Future Directions

Design of Novel 6-Fluoro-2,2-dimethylchroman-4-one Analogues for Enhanced Target Selectivity

The rational design of novel analogues is a cornerstone of modern drug discovery, aiming to optimize the therapeutic properties of a lead compound. For this compound, this involves strategically modifying its chemical structure to enhance its selectivity towards a specific biological target, thereby increasing efficacy and reducing potential off-target effects. The core principle guiding this process is the Structure-Activity Relationship (SAR), which seeks to understand how specific chemical modifications influence biological activity. nih.govelsevierpure.com

Researchers can systematically alter various parts of the molecule:

The Fluorine Atom: The position and presence of the fluorine atom on the aromatic ring are critical. Fluorine's high electronegativity can alter the molecule's electronic properties, influencing binding interactions and metabolic stability.

The Dimethyl Group: The gem-dimethyl group at the C2 position impacts the conformation of the chroman ring. Replacing or modifying these groups can fine-tune the molecule's shape to better fit a target's binding site.

The Carbonyl Group: The ketone at C4 is a key interaction point, often acting as a hydrogen bond acceptor. Its chemical reactivity can be modulated to enhance binding affinity.

Aromatic Ring Substitutions: Introducing other substituents on the benzene (B151609) ring can lead to new interactions with the target protein.

A study on related 6-chloro- and 6-fluoro-chromone derivatives demonstrated this principle by synthesizing a series of compounds with different amine-containing side chains to act as potential topoisomerase inhibitor anticancer agents. nih.gov This approach of creating a library of analogues allows researchers to identify which chemical features are essential for potent and selective activity, serving as a blueprint for further design. nih.gov

Exploration of Polypharmacology and Multi-Target Directed Ligands

Complex diseases like Alzheimer's are often multifactorial, involving multiple pathological pathways. ebi.ac.ukresearchgate.netnih.gov This complexity has driven a shift from the "one-molecule, one-target" paradigm to a polypharmacological approach, which involves designing single chemical entities, known as Multi-Target Directed Ligands (MTDLs), that can modulate several disease-relevant targets simultaneously. nih.govebi.ac.uk The chromone (B188151) scaffold is particularly well-suited for the development of MTDLs. nih.govresearchgate.net

Research has focused on developing chromone-based MTDLs for Alzheimer's disease by designing molecules that can inhibit both cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), enzymes implicated in the disease's progression. nih.govebi.ac.uknih.gov For instance, a library of chromone derivatives was synthesized and screened, identifying compounds that displayed potent inhibitory activity against multiple targets. ebi.ac.ukresearchgate.net This strategy highlights the potential for analogues of this compound to be developed as MTDLs for neurodegenerative disorders. nih.gov

Below is a table of representative chromone-based multi-target inhibitors, demonstrating the potential of this scaffold.

| Compound | Target(s) | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 9a (a chromone derivative) | AChE, hMAO-A, hMAO-B | AChE: 0.21 µM hMAO-A: 0.94 µM hMAO-B: 3.81 µM | ebi.ac.ukresearchgate.net |

| Compound 23a (a chromone derivative) | hMAO-B, hChE | hMAO-B: 0.63 µM hChE: Low micromolar range | ebi.ac.ukresearchgate.netnih.gov |

| Compound 36 (a chromone derivative) | BuChE, AChE, MAO-B | BuChE: 5.24 µM AChE: 0.37 µM MAO-B: 0.272 µM | nih.gov |

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are specialized small molecules designed to selectively interact with a specific protein target within a complex biological system. They are invaluable tools for elucidating biological pathways and validating new drug targets. nih.gov A compound like this compound, if found to have a specific biological activity, could serve as a scaffold for the development of such probes.

The process typically involves modifying the parent compound to incorporate:

A Reactive Group: This group, often a "warhead," is designed to form a covalent bond with the target protein, allowing for its isolation and identification. For example, sulfonyl fluorides have been used to create probes that covalently engage histidine residues in proteins. rsc.org

A Reporter Tag: This tag, such as a fluorescent dye or a biotin (B1667282) molecule, enables visualization of the target protein within cells or facilitates its purification for further analysis.

While specific chemical probes derived directly from this compound are not yet prominent in the literature, the principles for their design are well-established. rsc.org By identifying a specific target and understanding its binding site, researchers can rationally design and synthesize derivatives that function as chemical probes, helping to unravel complex cellular processes. nih.gov

Strategies for Overcoming Synthetic Challenges and Improving Chemical Yields

The efficient synthesis of fluorinated compounds like this compound is crucial for enabling further research. While established routes exist, such as the reaction of 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone with acetone, challenges remain, particularly in controlling stereochemistry and maximizing yield. chemicalbook.com

Modern organic synthesis has developed several strategies to address these issues:

Advanced Catalysis: The use of transition metal catalysts or chiral organocatalysts can facilitate complex bond formations with high selectivity. nih.gov For instance, enantioselective tandem reactions have been developed to assemble fluorinated tricyclic chromanones with excellent control over the spatial arrangement of atoms (stereochemistry). rsc.orgresearchgate.net

Optimization of Reaction Conditions: Systematically adjusting parameters such as temperature, pressure, solvents, and reaction time is a key strategy for improving yields. sinoshiny.com The choice of catalyst, in particular, can significantly increase the reaction rate and selectivity. sinoshiny.com

High-Quality Materials: The purity of starting materials is fundamental, as impurities can interfere with the main reaction or catalyze side reactions, leading to lower yields. sinoshiny.com

The table below outlines some synthetic methodologies relevant to chromanone synthesis.

| Synthetic Strategy | Description | Potential Advantage | Reference |

|---|---|---|---|

| Tandem Reaction | A sequence of intramolecular reactions, such as Michael addition/cycloketalization, to build the core structure in one pot. | High efficiency and stereoselectivity. | rsc.orgresearchgate.net |

| Condition Optimization | Systematic adjustment of temperature, solvent, and catalysts to favor the desired product formation. | Improved chemical yield and reduced byproducts. | sinoshiny.com |

| Flash Column Chromatography | A purification technique used to separate the desired compound from unreacted starting materials and byproducts. | High purity of the final compound. | nih.gov |

Integration of Experimental and Computational Methodologies for Rational Compound Design

The design of novel analogues of this compound is increasingly driven by a powerful synergy between experimental and computational methods. nih.gov This integrated approach, often called rational drug design, accelerates the discovery process by focusing laboratory efforts on the most promising candidates.

The workflow typically involves:

Computational Modeling: Using software like AutoDock, scientists perform molecular docking studies to predict how a designed analogue might bind to the three-dimensional structure of a target protein. nih.govresearchgate.netuc.pt These simulations calculate a binding energy and visualize the specific interactions (e.g., hydrogen bonds) between the ligand and the protein. nih.gov

Virtual Screening: Large virtual libraries of potential analogues can be rapidly screened against a protein target to identify candidates with the most favorable predicted binding affinities.

Chemical Synthesis: Guided by the computational predictions, chemists then synthesize the most promising compounds in the laboratory. nih.gov

Experimental Validation: The synthesized compounds are tested in biological assays (in vitro) to measure their actual activity and selectivity. uc.pt

Iterative Refinement: The experimental results are used to refine the computational models, creating a feedback loop that improves the predictive power of future simulations and leads to the design of even more potent and selective molecules. nih.gov

This combination of computational prediction and experimental validation allows for a more efficient exploration of chemical space and a more rational approach to designing molecules with desired therapeutic properties. nih.gov

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-2,2-dimethylchroman-4-one?

- Methodological Answer : The compound can be synthesized via microwave-assisted Claisen-Schmidt condensation of substituted resorcinols with 3,3-dimethylacrylic acid in methanesulfonic acid, followed by cyclization . Alternatively, photoredox catalysis using fluorinated chromen-4-one precursors and adamantane derivatives under mild conditions (e.g., n-pentane:EtOAc solvent systems) has been reported for analogous fluorochromanones . Yield optimization requires careful control of stoichiometry and reaction time.

Q. How can the structural conformation of this compound be characterized?

- Methodological Answer : X-ray crystallography is critical for resolving the screw-boat or chair conformations of the chromanone ring. For example, related compounds like 6-chloro-4-styrylchroman-2-one were analyzed at 100 K to determine dihedral angles between aromatic systems . Complementary techniques include H/C NMR for confirming substituent positions and FT-IR for identifying carbonyl (C=O) stretching vibrations (~1680–1720 cm).

Advanced Research Questions

Q. What molecular mechanisms explain the antiadipogenic effects of this compound?

Q. How can researchers resolve contradictions in reported bioactivities of chroman-4-one derivatives?

- Methodological Answer : Discrepancies in antiplatelet vs. antiobesity activities may arise from:

- Concentration-dependent effects : Low doses may target platelets (via arachidonic acid inhibition ), while higher doses affect adipogenesis .

- Cell-specific responses : Use primary cells (e.g., human platelets) versus immortalized lines (e.g., 3T3-L1) to assess tissue-specific pathways.

- Structural variations : Compare fluorinated vs. acetylated derivatives using SAR studies to isolate functional groups critical for specific activities .

Q. What strategies enhance the stability and bioavailability of this compound in pharmacological studies?

- Methodological Answer :

- Solubility optimization : Use DMSO or cyclodextrin-based carriers for in vitro assays; assess logP values to predict membrane permeability.

- Metabolic stability : Perform liver microsome assays to identify cytochrome P450-mediated degradation pathways.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability, as seen in related flavonoid derivatives .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments for this compound?

- Methodological Answer :

- Pilot studies : Test a broad range (0.1–100 µM) to identify IC/EC values.

- Time-course analysis : Monitor effects at 24, 48, and 72 hours to account for delayed pathway activation (e.g., AMPK phosphorylation).

- Negative controls : Include vehicle (DMSO) and inactive structural analogs to confirm specificity .

Q. What statistical approaches are recommended for analyzing chroman-4-one bioactivity data?

- Methodological Answer :

- Multivariate analysis : Use ANOVA with post-hoc Tukey tests to compare treatment groups.

- Dose-response modeling : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes and efficacy thresholds.

- Reproducibility checks : Perform triplicate experiments with independent cell batches to account for biological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.